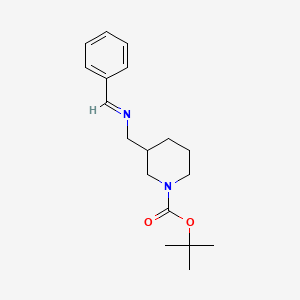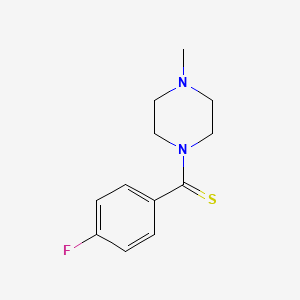![molecular formula C22H16ClN5O3S B2515843 3-[(4-clorofenil)sulfonil]-N-(4-metoxifenil)[1,2,3]triazolo[1,5-a]quinazolin-5-amina CAS No. 872199-28-5](/img/structure/B2515843.png)
3-[(4-clorofenil)sulfonil]-N-(4-metoxifenil)[1,2,3]triazolo[1,5-a]quinazolin-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a member of the triazoloquinazolinone family, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and studied for their biological properties, such as serotonin 5-HT6 receptor antagonism and antihistaminic activity. These compounds are characterized by the presence of a triazoloquinazolinone core and various substitutions at the phenyl ring which can significantly affect their biological activity and selectivity .
Synthesis Analysis
The synthesis of related triazoloquinazolinone derivatives typically involves multi-step reactions, starting with the preparation of the core structure followed by the introduction of various substituents. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involves the cyclization of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines with chlorophenylsulfonyl chloride to introduce the sulfonyl group . Similarly, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones includes characterizations by IR, 1H-NMR, and mass spectral data . These methods could be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives is crucial for their interaction with biological targets. The presence of the triazoloquinazolinone core is essential for the activity, while the substituents on the phenyl rings can be varied to modulate the compound's affinity and selectivity for different receptors. For example, the substitution of a tetrahydrofuran-2-ylmethyl group at the nitrogen of the triazoloquinazolinone ring resulted in a compound with significant activity in a functional assay . The molecular structure is typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinazolinone derivatives is influenced by the electronic properties of the substituents attached to the core structure. The sulfonyl group, for instance, can make the compound more electrophilic, potentially affecting its reactivity towards nucleophiles. The presence of a methoxy group on the phenyl ring could also influence the electronic distribution and thus the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, which in turn can affect the compound's pharmacokinetic profile. For example, the presence of a methoxy group could increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes . The compounds are typically characterized by elemental analysis to ensure purity and by spectral analysis to confirm their structure .
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El compuesto sintetizado ha demostrado una potente actividad antibacteriana contra bacterias gram-positivas y gram-negativas. Específicamente, N-(4-nitrofenil)-5-fenil-[1,2,4]triazolo[1,5-c]-quinazolin-2-amina (IXi) y N-(4-clorofenil)-5-fenil-[1,2,4]triazolo[1,5-c]-quinazolin-2-amina (IXk) exhibieron una notable eficacia contra Escherichia coli, Pseudomonas aeruginosa y Staphylococcus epidermidis, con una concentración inhibitoria mínima (CIM) de 3 µg/mL .
Actividad Antituberculosa
El compuesto (IXi) también mostró actividad antituberculosa a una concentración de 6.25 µg/mL. Dada la amenaza global que representan las cepas de tuberculosis multirresistente (MDR-TB), los agentes novedosos como este compuesto ofrecen una promesa para el tratamiento de la TB .
Actividad Anti-VIH
Además de sus efectos antibacterianos y antituberculosos, (IXi) mostró actividad anti-VIH a 7.15 µg/mL contra el VIH-1 y el VIH-2. Considerando el riesgo de coinfección entre la TB y el VIH, compuestos como este podrían contribuir a mejorar las opciones de tratamiento .
Potencial de Desarrollo de Fármacos
Los resultados de este estudio resaltan el potencial para la optimización y desarrollo de nuevos agentes antituberculosos y anti-VIH basados en triazoloquinazolinas. Estos compuestos ofrecen una vía valiosa para abordar los desafíos planteados por las cepas resistentes a los fármacos y las infecciones oportunistas .
En resumen, las actividades multifacéticas de este compuesto lo convierten en un candidato emocionante para una exploración más profunda en el descubrimiento de fármacos y la gestión de enfermedades infecciosas. Los investigadores continúan investigando sus mecanismos de acción y posibles aplicaciones terapéuticas . Si desea más información o tiene alguna otra consulta, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Triazole compounds are known to be readily capable of binding in the biological system .
Result of Action
Triazole compounds are known to show versatile biological activities, suggesting they may have various effects at the molecular and cellular level .
Action Environment
It’s known that the synthesis and activity of triazole compounds can be influenced by various factors .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3S/c1-31-16-10-8-15(9-11-16)24-20-18-4-2-3-5-19(18)28-21(25-20)22(26-27-28)32(29,30)17-12-6-14(23)7-13-17/h2-13H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXQUCLVADJYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)


![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)


![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)
![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)
![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2515782.png)
![(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B2515783.png)